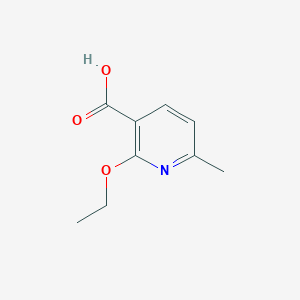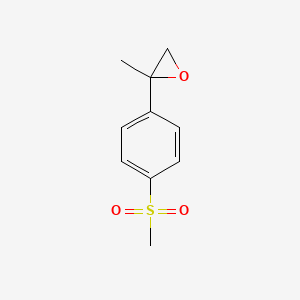![molecular formula C12H8F3NO3 B1528756 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid CAS No. 943130-82-3](/img/structure/B1528756.png)
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
Descripción general
Descripción
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid (MTOA) is a trifluoromethylated oxazole carboxylic acid that has recently emerged as a promising compound for use in various scientific and medical applications. MTOA is a small molecule that has been used in a variety of synthetic and analytical chemistry applications, including as a reagent for synthesis of other compounds, as a chromatographic stationary phase, and as an imaging agent in medical imaging applications. In addition, MTOA has been shown to have a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant activities.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
The synthesis of triazole and oxazole derivatives is a significant area of research due to their applications in producing biologically active compounds and peptidomimetics. For instance, the oriented synthesis of triazole derivatives involves using phenyl acetylene as a raw material, demonstrating the strategic approach to synthesizing complex molecules from simpler ones for potential drug development and other applications (Liu et al., 2015). Similarly, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates showcases a method to create scaffolds for biologically active compounds, overcoming the limitations of traditional synthetic routes (Ferrini et al., 2015).
Antimicrobial Agent Development
Research into new antimicrobial agents is crucial due to the increasing resistance to existing drugs. A study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach demonstrated that some synthesized compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This suggests the potential of oxazole and triazole derivatives in developing new antimicrobial agents (Bhat et al., 2016).
Reaction Mechanisms and Synthesis Techniques
The study of reaction mechanisms and synthesis techniques is essential for advancing organic chemistry and developing new materials. The synthesis and characterization of Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives revealed an interesting phenomenon of in situ solvothermal decarboxylation of the ligands. This finding provides insights into the synthesis of metal-organic frameworks and their potential applications in various fields (Zhao et al., 2014).
Propiedades
IUPAC Name |
5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)10(16-19-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMLVWABNFLPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(2-Methoxyethyl)cyclohexyl]methanamine](/img/structure/B1528677.png)




![N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1528684.png)
![1-[(Benzylamino)methyl]cyclopentan-1-ol](/img/structure/B1528686.png)




![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)